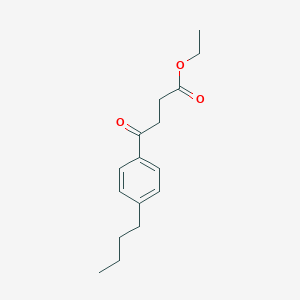

Ethyl 4-(4-butylphenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVLDWIWTFZMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616951 | |

| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115199-55-8 | |

| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115199-55-8

This technical guide provides a comprehensive overview of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic pathway, and provides a framework for its experimental application, addressing the core requirements of researchers in the field.

Compound Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 115199-55-8 | [1][2][3][4][5] |

| Molecular Formula | C16H22O3 | [5][6] |

| Molecular Weight | 262.34 g/mol | [5][6] |

| Boiling Point | 385.4 °C at 760 mmHg | [5] |

| Density | 1.023 g/cm³ | [5] |

| Purity | Typically ≥97% | [5] |

Experimental Protocols

Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Materials:

-

Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add succinic anhydride portion-wise.

-

Slowly add butylbenzene to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Step 2: Esterification of 4-(4-butylphenyl)-4-oxobutanoic acid

The carboxylic acid obtained in the first step is then esterified to yield the final product.

-

Materials:

-

4-(4-butylphenyl)-4-oxobutanoic acid

-

Anhydrous ethanol

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid)

-

Anhydrous sodium bicarbonate or sodium carbonate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of anhydrous ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical workflow of the proposed two-step synthesis.

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. However, the general class of γ-ketoesters and related structures are known to be of interest in medicinal chemistry. For instance, some arylbutanoate derivatives have been investigated for their potential as enzyme inhibitors, such as Src kinase inhibitors.[8] Given its structure, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9]

Further research is required to elucidate the biological role, if any, of this compound. Researchers and drug development professionals are encouraged to consider this compound as a building block for creating novel chemical entities for screening in various biological assays.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for initial biological screening of a novel compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]

- 3. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. ETHYL 4-(4-N-BUTYLPHENYL)-4-OXOBUTYRATE | CAS#:115199-55-8 | Chemsrc [chemsrc.com]

- 6. 115199-55-8|Ethyl 4-(4-n-Butylphenyl)-4-oxobutanoate|BLDpharm [bldpharm.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. Buy Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | 62088-12-4 [smolecule.com]

Ethyl 4-(4-butylphenyl)-4-oxobutanoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a compound of interest in various research and development applications. The following data has been compiled to provide accurate and readily accessible information for scientific use.

Chemical Properties

The fundamental chemical identifiers for this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.

| Identifier | Value |

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.349 g/mol [1] |

| CAS Number | 115199-55-8[1][2] |

Further Information

Please note that this document focuses solely on the molecular weight and formula of this compound. An in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams are beyond the scope of this particular topic, as they pertain to the application and biological interaction of the compound rather than its intrinsic chemical properties.

Consequently, the creation of experimental workflow or signaling pathway diagrams using Graphviz is not applicable in this context.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and the synthetic pathway for the preparation of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. This compound is a valuable intermediate in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. The synthesis is primarily a two-step process involving a Friedel-Crafts acylation followed by a Fischer esterification. This guide will detail the properties of the key reagents, provide a detailed experimental protocol, and present quantitative data in a structured format.

Overview of the Synthetic Pathway

The synthesis of this compound proceeds through two major reaction steps. The first step is the Friedel-Crafts acylation of butylbenzene with succinic anhydride to form the intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride. The subsequent step involves the Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final ester product.

Caption: Synthetic workflow for this compound.

Key Starting Materials: Properties and Safety

A thorough understanding of the physicochemical properties and safety precautions for each starting material is crucial for the successful and safe execution of this synthesis.

Butylbenzene

Butylbenzene is the aromatic substrate in the Friedel-Crafts acylation. Its butyl group is an ortho-, para- director, and the para-substituted product is typically favored due to steric hindrance.

| Property | Value |

| Chemical Formula | C₁₀H₁₄ |

| Molar Mass | 134.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 183 °C |

| Melting Point | -88 °C |

| Density | 0.860 g/mL at 25 °C |

Safety and Handling: Butylbenzene is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.

Succinic Anhydride

Succinic anhydride serves as the acylating agent in the Friedel-Crafts reaction.

| Property | Value |

| Chemical Formula | C₄H₄O₃ |

| Molar Mass | 100.07 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 119-120 °C |

| Boiling Point | 261 °C |

Safety and Handling: Succinic anhydride is a corrosive solid and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE. It is also moisture-sensitive.

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride is the Lewis acid catalyst essential for the Friedel-Crafts acylation.

| Property | Value |

| Chemical Formula | AlCl₃ |

| Molar Mass | 133.34 g/mol |

| Appearance | White or pale yellow crystalline solid |

| Sublimation Point | 180 °C |

Safety and Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is highly corrosive to the skin, eyes, and respiratory tract. All handling must be performed in a dry environment, preferably in a glove box or a fume hood with precautions to exclude moisture. Wear robust PPE, including a face shield. In case of fire, do not use water; use a Class D fire extinguisher or dry sand.

Ethanol

Ethanol is the alcohol used for the esterification of the carboxylic acid intermediate.

| Property | Value |

| Chemical Formula | C₂H₅OH |

| Molar Mass | 46.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 78.37 °C |

| Melting Point | -114.1 °C |

| Density | 0.789 g/mL at 20 °C |

Safety and Handling: Ethanol is a highly flammable liquid and its vapors can form explosive mixtures with air.[1] Handle in a well-ventilated area away from ignition sources. Wear standard PPE.

Experimental Protocols

The following protocols are based on established procedures for Friedel-Crafts acylation and Fischer esterification, with quantitative data adapted from analogous syntheses.

Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid

This procedure follows the principles of the Friedel-Crafts acylation. A patent for a similar reaction involving biphenyl and succinic anhydride provides a useful reference for the reaction conditions.[2]

Caption: Experimental workflow for the Friedel-Crafts acylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Butylbenzene | 134.22 | (e.g., 50.0 g) | (e.g., 0.372) | 1.0 |

| Succinic Anhydride | 100.07 | (e.g., 37.2 g) | (e.g., 0.372) | 1.0 |

| Anhydrous AlCl₃ | 133.34 | (e.g., 109.8 g) | (e.g., 0.824) | 2.2 |

| Dichloroethane (solvent) | - | (e.g., 500 mL) | - | - |

| Concentrated HCl | - | (for work-up) | - | - |

| Ice | - | (for work-up) | - | - |

| Ethyl Acetate | - | (for extraction) | - | - |

| Saturated NaCl (brine) | - | (for washing) | - | - |

| Anhydrous Na₂SO₄ | - | (for drying) | - | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add butylbenzene and dichloroethane.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Gradually add anhydrous aluminum chloride to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

Add succinic anhydride portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by carefully and slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Step 2: Synthesis of this compound

This step is a standard Fischer esterification.

Caption: Experimental workflow for the Fischer esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-butylphenyl)-4-oxobutanoic acid | 234.29 | (e.g., 23.4 g) | (e.g., 0.1) |

| Ethanol (absolute) | 46.07 | (e.g., 150 mL) | (excess) |

| Concentrated H₂SO₄ | 98.08 | (e.g., 1-2 mL) | (catalytic) |

| Saturated NaHCO₃ solution | - | (for washing) | - |

| Diethyl ether or Ethyl acetate | - | (for extraction) | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | (for drying) | - |

Procedure:

-

In a round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude ester can be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is a robust two-step process that relies on well-established organic reactions. The key to a successful synthesis lies in the careful handling of the starting materials, particularly the moisture-sensitive and corrosive anhydrous aluminum chloride, and in the precise control of the reaction conditions. This guide provides the necessary information for researchers to safely and effectively produce this valuable chemical intermediate.

References

Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a theoretical yet robust two-step synthesis pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate. The synthesis commences with the Friedel-Crafts acylation of butylbenzene with succinic anhydride to yield the intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. Subsequent Fischer esterification of this carboxylic acid with ethanol affords the target ester. This document provides detailed, plausible experimental protocols, a summary of quantitative parameters based on analogous reactions, and a visual representation of the synthesis workflow. The methodologies described are grounded in established organic chemistry principles and data from closely related transformations, offering a practical framework for the laboratory synthesis of this compound.

Introduction

This compound is a keto-ester that may serve as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for further chemical modification. This guide details a common and efficient theoretical pathway for its preparation.

Overall Synthesis Pathway

The proposed synthesis is a two-step process:

-

Step 1: Friedel-Crafts Acylation - The reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-butylphenyl)-4-oxobutanoic acid.[1][2]

-

Step 2: Fischer Esterification - The acid-catalyzed esterification of 4-(4-butylphenyl)-4-oxobutanoic acid with ethanol to produce this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Theoretical Protocol)

This protocol is adapted from the analogous Friedel-Crafts acylation of biphenyl with succinic anhydride.[3]

Reaction:

Butylbenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-butylphenyl)-4-oxobutanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Butylbenzene | 134.22 | 30.0 g (34.8 mL) | 0.223 |

| Succinic Anhydride | 100.07 | 22.3 g | 0.223 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 74.3 g | 0.557 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 6M Hydrochloric Acid (HCl) | - | 250 mL | - |

| 5% Sodium Hydroxide (NaOH) solution | - | As needed | - |

| Toluene | - | For recrystallization | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (74.3 g, 0.557 mol) and dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve butylbenzene (30.0 g, 0.223 mol) and succinic anhydride (22.3 g, 0.223 mol) in dichloromethane (100 mL).

-

Transfer the solution of butylbenzene and succinic anhydride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C) for 4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 250 g of crushed ice and 50 mL of concentrated HCl.

-

Stir the mixture until the orange complex decomposes.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL), then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from toluene to yield 4-(4-butylphenyl)-4-oxobutanoic acid as a white to off-white solid.

Expected Yield: Based on similar reactions, a yield of 70-85% is anticipated.

Step 2: Synthesis of this compound (Theoretical Protocol)

This protocol is a standard Fischer esterification procedure.

Reaction:

4-(4-butylphenyl)-4-oxobutanoic acid + Ethanol --(H₂SO₄)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-(4-butylphenyl)-4-oxobutanoic acid | 234.29 | 23.4 g | 0.1 |

| Ethanol (absolute) | 46.07 | 100 mL | - (excess) |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - (catalyst) |

| Diethyl Ether | - | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (23.4 g, 0.1 mol) in absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield a colorless to pale yellow oil.

Expected Yield: Fischer esterifications typically proceed in high yields, often exceeding 90%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the theoretical synthesis.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |

| Reactants (molar ratio) | Butylbenzene (1), Succinic Anhydride (1), AlCl₃ (2.5) | 4-(4-butylphenyl)-4-oxobutanoic acid (1), Ethanol (excess) |

| Solvent | Dichloromethane | Ethanol (also a reactant) |

| Catalyst | Aluminum Chloride (Lewis Acid) | Sulfuric Acid (Brønsted Acid) |

| Reaction Temperature | 0-5 °C (addition), then reflux (~40 °C) | Reflux (~78 °C) |

| Reaction Time | 5 hours | 6-8 hours |

| Anticipated Yield | 70-85% | >90% |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, from starting materials to the final product, is illustrated below. This diagram highlights the key transformations and the role of the reagents in each step.

Conclusion

The described two-step synthesis provides a clear and theoretically sound pathway for the preparation of this compound. The Friedel-Crafts acylation followed by Fischer esterification are reliable and well-understood reactions in organic synthesis. While the provided protocols are theoretical, they are based on established procedures for similar molecules and offer a strong starting point for experimental work. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary to achieve maximum yields and purity. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]

- 3. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

Friedel-Crafts acylation to produce aryl keto esters

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Production of Aryl Keto Esters

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a robust method for synthesizing aryl keto esters—valuable intermediates in the pharmaceutical and fine chemical industries. This document details the core reaction principles, key methodologies, detailed experimental protocols, and applications in drug development, with a focus on quantitative data and procedural workflows.

Core Principles and Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. The reaction is a form of electrophilic aromatic substitution (EAS) where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile. This electrophile is typically generated in situ from an acyl halide or anhydride using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The primary advantages of Friedel-Crafts acylation over its alkylation counterpart include:

-

No Carbocation Rearrangement : The acylium ion is resonance-stabilized and does not rearrange, leading to predictable product structures.

-

Avoidance of Polyacylation : The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, preventing further acylation reactions.

The general mechanism proceeds through three key steps:

-

Formation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent (e.g., an acyl chloride) to form a resonance-stabilized acylium ion.

-

Electrophilic Attack : The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Regeneration : A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. The final ketone product initially forms a complex with the Lewis acid, which is subsequently hydrolyzed during aqueous workup.

Key Methodologies for Aryl Keto Ester Synthesis

Aryl keto esters can be synthesized through several strategic variations of the Friedel-Crafts acylation. The choice of acylating agent is critical and defines the structure of the final product.

Intermolecular Acylation with Cyclic Anhydrides

The most common and reliable method for producing γ- and δ-keto acids (which are readily esterified to the corresponding aryl keto esters) is the acylation of arenes with cyclic anhydrides like succinic anhydride (for γ-keto acids) and glutaric anhydride (for δ-keto acids). The reaction typically uses a stoichiometric amount of AlCl₃ and a suitable solvent such as nitrobenzene or a halogenated hydrocarbon.

The following table summarizes the reaction outcomes for the acylation of various aromatic substrates with succinic anhydride, demonstrating the versatility of this method.

| Arene | Catalyst (Equivalents) | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzene | AlCl₃ (2.2) | Benzene | Reflux, 30 min | 4-Oxo-4-phenylbutanoic acid | 87-93% | Organic Syntheses |

| Toluene | AlCl₃ (2.5) | Toluene / CH₂Cl₂ | 0 °C to RT | 4-Oxo-4-(p-tolyl)butanoic acid | 92% | J. Chem. Educ. |

| Biphenyl | AlCl₃ (2.5) | Dichloromethane | RT | 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid | High | PMC8234839[1] |

| Biphenyl | AlCl₃ (2.0) | Chlorobenzene | 110 °C, 4 h | 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid | 75% | US Patent 4621154A[2] |

| Pyrene | AlCl₃ (2.5) | (Solvent-free) | Ball-milling, 2 h | 4-Oxo-4-(pyren-1-yl)butanoic acid | 40% | Beilstein J. Org. Chem.[3] |

This protocol is adapted from a verified Organic Syntheses procedure, a reliable source for reproducible chemical methods.

Reagents:

-

Succinic Anhydride: 68 g (0.68 mole)

-

Anhydrous Aluminum Chloride (AlCl₃): 195 g (1.46 moles)

-

Thiophene-free Benzene: 300 cc (dried)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice and Water

Procedure:

-

Setup: In a 2-L three-necked, round-bottomed flask fitted with a mechanical stirrer and two reflux condensers, place the succinic anhydride (68 g) and dry benzene (300 cc).

-

Catalyst Addition: Start the stirrer and add the powdered anhydrous aluminum chloride (195 g) all at once. An immediate reaction occurs with the evolution of HCl gas, which should be directed to a gas trap. The mixture becomes hot and turns a brownish color.

-

Reaction: Heat the mixture on a steam bath under reflux for 30 minutes. The mixture becomes a thick, dark brown paste.

-

Workup - Hydrolysis: Cool the flask in cold water. Slowly add 300 cc of water from a dropping funnel inserted into one of the condensers. This hydrolysis step is exothermic.

-

Workup - Benzene Removal: Remove the excess benzene by steam distillation. Pour the hot residual solution into a 2-L beaker.

-

Workup - Isolation: Add 100 cc of concentrated HCl to the hot mixture. The product, β-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid), separates as a colorless oil that soon solidifies upon cooling.

-

Purification: Cool the mixture to 0 °C. Collect the solid product by filtration, wash with a cold mixture of 50 cc of concentrated HCl and 150 cc of water, and then with 200 cc of cold water.

-

Drying: The crude product is dried. The reported yield is 108–116 g (87–93%). The crude product is typically pure enough for subsequent esterification without further purification.

Intramolecular Acylation (Cyclization)

When the aromatic ring and the acyl chloride (or carboxylic acid) moiety are part of the same molecule, an intramolecular Friedel-Crafts acylation can occur to form a new ring. This method is highly effective for synthesizing cyclic aryl ketones, including those with an ester group, which are important scaffolds in medicinal chemistry. The reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with AlCl₃. This is a key step in the Haworth synthesis of polycyclic systems.[4]

The synthesis of cyclic β-keto esters like ethyl 1-oxoindane-2-carboxylate often involves an intramolecular Dieckmann condensation. However, a Friedel-Crafts approach is also viable, typically starting from a precursor like phenylmalonyl chloride. The following is a representative protocol for such a cyclization.

Reagents:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Acid Chloride Formation: Reflux 3-phenylpropanoic acid with an excess of thionyl chloride (SOCl₂) for 2 hours to form 3-phenylpropanoyl chloride. Remove the excess SOCl₂ under reduced pressure.

-

Cyclization Setup: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add anhydrous AlCl₃ (approximately 1.1 equivalents) portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice mixed with concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product, α-tetralone, can be purified by vacuum distillation or column chromatography. (Note: This example yields a cyclic ketone; introducing an ester group requires a more complex starting material, but the cyclization principle remains the same).

Application in Drug Development: Synthesis of a Fenofibrate Intermediate

Friedel-Crafts acylation is a pivotal reaction in the industrial synthesis of many active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Fenofibrate , a widely prescribed lipid-lowering drug. A key step in its manufacture is the acylation of anisole with 4-chlorobenzoyl chloride to produce 4-chloro-4'-methoxybenzophenone, a direct precursor to the drug's core structure.[4][5]

The following data is derived from patent literature describing the synthesis of this key intermediate.[1][3]

| Anisole (mol) | 4-Chlorobenzoyl Chloride (mol) | Catalyst (Type) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 60 | 1.0 | 90%[3] |

| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 120 | 1.5 | 91.7%[1] |

| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 90 | 1.5 | 94.2%[1] |

| 0.1 | 0.11 | ZnCl₂-IL-SiO₂@γ-Fe₂O₃ | Carbon Tetrachloride | 90 | 2.0 | 87%[1] |

This protocol is adapted from patent CN106278842A, which details the use of a modern, recoverable catalyst system.[1]

Reagents:

-

Anisole: 10.8 g (0.1 mol)

-

p-Chlorobenzoyl chloride: 19.3 g (0.11 mol)

-

Catalyst (AlCl₃-IL-SiO₂@γ-Fe₂O₃): 27 g (20 mol%)

-

Dichloromethane: 200 mL

-

Ethyl acetate (for washing)

-

Anhydrous MgSO₄ (for drying)

Procedure:

-

Reaction Setup: To a 500 mL three-necked flask, add anisole (10.8 g), p-chlorobenzoyl chloride (19.3 g), the solid-supported catalyst (27 g), and dichloromethane (200 mL).

-

Reaction: Mix the components uniformly and heat the mixture to 60 °C in a water bath with stirring. Maintain the reaction for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Catalyst Recovery: After the reaction is complete, separate the magnetic catalyst using an external magnet. Wash the recovered catalyst with ethyl acetate (3 x 20 mL) for reuse.

-

Workup: Combine the organic phases (the reaction solution and the ethyl acetate washes). Dry the combined solution over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvents by distillation under reduced pressure to yield the final product, 4-chloro-4'-methoxybenzophenone. A reported yield under these specific conditions is 22.97 g (93%).[1]

Conclusion

The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of aryl ketones and their derivatives, including the industrially significant class of aryl keto esters. By selecting the appropriate arene and acylating agent—whether a cyclic anhydride for γ/δ-keto esters or a suitable precursor for intramolecular cyclization—researchers can access a wide array of complex molecular architectures. The application of this century-old reaction in modern drug manufacturing, as exemplified by the synthesis of a Fenofibrate intermediate, underscores its enduring importance. Continued innovation in catalyst design, including the development of recyclable and environmentally benign solid-acid catalysts, will ensure that Friedel-Crafts acylation remains a relevant and efficient strategy for professionals in chemical synthesis and drug development.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intramolecular friedel-crafts cyclization: Topics by Science.gov [science.gov]

- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Biological Activity of Substituted Phenylbutanoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted biological activities of substituted phenylbutanoates. These compounds, with sodium phenylbutyrate as a leading example, have garnered significant interest for their therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. This document details their primary mechanisms of action, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A principal mechanism through which substituted phenylbutanoates exert their effects is the inhibition of histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, phenylbutanoate derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin structure that facilitates the transcription of various genes, including tumor suppressors like p21(WAF/CIP1).[3][4] This action can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

Quantitative Data: HDAC Inhibitory Activity

The potency of substituted phenylbutanoates as HDAC inhibitors can be significantly enhanced through structural modifications. The following table summarizes the inhibitory concentrations for key derivatives.

| Compound | Target/Assay | IC50 Value | Reference |

| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC Inhibition | 16 nM | [4] |

| Phenylbutyrate | HDAC Class I and II | Dose-dependent inhibition observed | [5] |

| N-phenyl ureidobenzenesulfonate derivatives | Cell Proliferation | 0.24 - 20 µM | [6] |

Signaling Pathway: HDAC Inhibition

The following diagram illustrates the signaling pathway initiated by phenylbutanoate-mediated HDAC inhibition.

Experimental Protocol: HDAC Activity Assay (Luminescent)

This protocol is based on commercially available kits like the HDAC-Glo™ I/II Assay.

-

Cell Culture: Plate glioblastoma cells (e.g., LN-229) in a 96-well plate and culture overnight.

-

Compound Treatment: Treat cells with varying concentrations of the substituted phenylbutanoate for a specified period (e.g., 24 hours). Include a positive control (e.g., Trichostatin A) and a vehicle control.

-

Reagent Preparation: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. This reagent contains a luminogenic substrate that produces light upon deacetylation by HDACs.

-

Lysis and Assay: Add the prepared reagent to each well. This lyses the cells and initiates the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the reaction to proceed.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A decrease in luminescence relative to the vehicle control indicates HDAC inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action: Modulation of Inflammatory Pathways

Phenylbutyrate (PBA) has been shown to be a potent inhibitor of inflammation by targeting the NF-κB signaling pathway.[7] This pathway is central to the production of pro-inflammatory cytokines. PBA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of inflammatory genes.[7]

Signaling Pathway: NF-κB Inhibition

The diagram below outlines the mechanism by which phenylbutyrate antagonizes the NF-κB pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

This protocol details the detection of phosphorylated IκBα (p-IκBα) as a marker of NF-κB activation.[7]

-

Cell Treatment: Culture human corneal epithelial (HCE) or THP-1 cells and treat with an inflammatory stimulant (e.g., LPS or poly(I:C)) with or without phenylbutyrate for a designated time (e.g., 4 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). Also, probe a separate membrane or strip the current one to probe for total IκBα and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-IκBα band intensity in phenylbutyrate-treated samples indicates pathway inhibition.

Mechanism of Action: Attenuation of Endoplasmic Reticulum (ER) Stress

Phenylbutyrate also functions as a chemical chaperone, helping to alleviate Endoplasmic Reticulum (ER) stress.[8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[9] If prolonged, the UPR can initiate apoptosis, often through the PERK-ATF4-CHOP signaling axis. PBA can mitigate ER stress, thereby inhibiting this pro-apoptotic pathway. This mechanism is particularly relevant in neurodegenerative diseases and other conditions characterized by protein misfolding.[8]

Signaling Pathway: ER Stress Inhibition

This diagram shows how phenylbutyrate can interrupt the PERK-ATF4-CHOP arm of the UPR.

Other Biological Activities and Synthesis

Beyond the primary mechanisms, substituted phenylbutanoates and related structures have been investigated for other activities.

| Compound Class / Derivative | Biological Activity | Key Findings | Reference |

| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase Inhibition | Showed moderate inhibitory activity against Src Kinase | [10] |

| Phenylbutyrate | PPAR-gamma Activation | Induces apoptosis via a PPAR-gamma-dependent pathway | [11] |

| 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Antihypertensive, Urease Inhibition | Showed significant free radical scavenging and urease inhibitory action | [12] |

Experimental Protocol: General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

This protocol is adapted from the synthesis of Src kinase inhibitors.[10]

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve a substituted acetophenone derivative in dry ethanol.

-

Base Addition: Add sodium ethoxide to the solution.

-

Reactant Addition: Slowly add diethyl oxalate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidification: Acidify the reaction mixture to a pH of 2 using sulfuric acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Purification: Dry the organic phase over sodium sulfate, evaporate the solvent under vacuum, and recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

-

Characterization: Confirm the structure of the final compound using techniques like FTIR, 1H NMR, and 13C NMR.

General Experimental Workflow

The development and evaluation of novel substituted phenylbutanoates typically follow a structured workflow from chemical synthesis to biological testing.

Conclusion

Substituted phenylbutanoates are a versatile class of molecules with significant therapeutic promise. Their ability to act as HDAC inhibitors, anti-inflammatory agents, and chemical chaperones underscores their potential in treating a wide array of complex diseases. The ongoing synthesis and evaluation of novel derivatives continue to expand their biological applications, offering new avenues for drug discovery and development. This guide provides a foundational understanding of their mechanisms and the experimental approaches required to further investigate this important class of compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. Phenylbutyrate induces apoptosis and lipid accumulations via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate and its Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally analogous compounds, such as chalcones and other ethyl 4-oxo-4-arylbutanoate derivatives, to project its potential biological activities and guide future research. This guide outlines plausible synthetic routes, detailed experimental protocols for evaluating biological activity, and a framework for data presentation. The primary focus is on the potential anticancer and kinase inhibitory properties, with a specific emphasis on Src kinase.

Introduction

This compound belongs to the class of 4-aryl-4-oxobutanoates, which are recognized for their versatile chemical reactivity and diverse biological activities. The core structure, featuring a phenyl ring, a ketone, and an ester functional group, serves as a valuable scaffold for the synthesis of a wide array of derivatives. The presence of a 4-butylphenyl moiety is of particular interest, as the alkyl chain can influence lipophilicity and potentially enhance interactions with biological targets.

While direct studies on this compound are not extensively reported in the literature, the broader family of related compounds has demonstrated significant potential in several therapeutic areas. Notably, derivatives of 4-oxo-4-arylbutanoic acids and their esters have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, the structurally related chalcones (1,3-diaryl-2-propen-1-ones) are well-documented for their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4]

This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Synthesis of this compound

A probable and efficient method for the synthesis of this compound is through a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of Butylbenzene

The initial step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This reaction forms 4-(4-butylphenyl)-4-oxobutanoic acid.

Step 2: Esterification

The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar molecules, this compound derivatives are hypothesized to be promising candidates for anticancer drug discovery. A key potential target is the Src family of non-receptor tyrosine kinases.

Src kinase is a proto-oncogene that plays a crucial role in regulating cell proliferation, survival, migration, and adhesion.[5] Its overexpression and hyperactivity are correlated with the progression and metastasis of various human cancers, including those of the breast, colon, and pancreas.[5] Therefore, inhibitors of Src kinase are of significant interest as potential anticancer agents.[5]

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and shown to exhibit moderate inhibitory activity against Src kinase.[5] This suggests that the 4-oxo-4-arylbutanoate scaffold could serve as a basis for the development of novel Src kinase inhibitors.

Caption: Simplified Src kinase signaling pathway and potential point of inhibition.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

-

Add butylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Synthesis of this compound

-

Dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Src Kinase Inhibition Assay

Several formats are available for measuring Src kinase activity. An example of a non-radioactive, ELISA-based assay is provided below.

-

Plate Coating: Coat a 96-well plate with a Src substrate, such as poly(Glu, Tyr) 4:1.

-

Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing Src kinase, ATP, and various concentrations of the test compound.

-

Phosphorylation: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation of the substrate.

-

Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

-

Signal Generation: After incubation and washing, add a TMB substrate solution. The HRP will catalyze the conversion of TMB to a colored product.

-

Absorbance Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Data Analysis: The signal intensity is proportional to the Src kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) |

| EB-1 | (Parent Compound) | MCF-7 | Data to be determined |

| A549 | Data to be determined | ||

| HCT116 | Data to be determined | ||

| EB-2 | e.g., Amide derivative | MCF-7 | Data to be determined |

| A549 | Data to be determined | ||

| HCT116 | Data to be determined | ||

| EB-3 | e.g., Heterocyclic derivative | MCF-7 | Data to be determined |

| A549 | Data to be determined | ||

| HCT116 | Data to be determined | ||

| Doxorubicin | (Positive Control) | MCF-7 | Reference value |

| A549 | Reference value | ||

| HCT116 | Reference value |

Table 2: In Vitro Src Kinase Inhibitory Activity

| Compound ID | Modification | Src Kinase IC₅₀ (µM) |

| EB-1 | (Parent Compound) | Data to be determined |

| EB-2 | e.g., Amide derivative | Data to be determined |

| EB-3 | e.g., Heterocyclic derivative | Data to be determined |

| Staurosporine | (Positive Control) | Reference value |

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the biological activities of related compounds, derivatives of this molecule are prime candidates for investigation as anticancer agents, potentially through the inhibition of key signaling molecules like Src kinase. This guide provides the necessary foundational information, including synthetic strategies and detailed experimental protocols, to initiate such research.

Future work should focus on the synthesis of a library of derivatives with modifications to both the butanoate chain and the phenyl ring to establish a clear structure-activity relationship (SAR). Promising compounds should be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. The exploration of other potential biological targets for this class of compounds is also warranted.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on Ethyl 4-(4-butylphenyl)-4-oxobutanoate: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available data. A specific Safety Data Sheet (SDS) for Ethyl 4-(4-butylphenyl)-4-oxobutanoate (CAS No. 115199-55-8) was not found. The safety and handling information provided herein is based on data for structurally similar compounds and should be treated as a precautionary guide. Always perform a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is an organic compound that can be used as a building block in organic synthesis.[1] Its known physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115199-55-8 | [1] |

| Molecular Formula | C16H22O3 | [1] |

| Molecular Weight | 262.34 g/mol | [1] |

| Purity | 97.0% | [2] |

| Density | 1.023 g/cm³ | [2] |

| Boiling Point | 385.4°C at 760 mmHg | [2] |

| Flash Point | 168.1°C | [2] |

| LogP | 3.55520 | [2] |

| Vapor Pressure | 3.82E-06 mmHg at 25°C | [2] |

Safety and Handling Information

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following information is aggregated from the SDS of structurally related oxobutanoate compounds and should be used for general guidance only.

General Safety Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize exposure to vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.

Hazard Identification and First Aid

Based on related compounds, potential hazards may include:

-

Flammability: May be combustible and can form explosive mixtures with air, especially when heated. Keep away from heat, sparks, and open flames.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures (General Recommendations):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols and Methodologies

Signaling Pathways and Logical Relationships

There is no available information on any biological signaling pathways involving this compound.

The following diagrams illustrate a general workflow for the safe handling of chemical reagents like substituted oxobutanoates and a logical relationship for hazard mitigation.

Caption: General workflow for safe chemical handling.

Caption: Logical relationship for hazard mitigation.

References

Solubility and stability of Ethyl 4-(4-butylphenyl)-4-oxobutanoate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-butylphenyl)-4-oxobutanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of this compound. As of the date of this publication, specific experimental data for this compound is not extensively available in the public domain. Therefore, this guide furnishes detailed experimental protocols and data presentation templates to enable researchers to generate and systematically record the necessary data.

Introduction

This compound is a ketoester derivative that may be of interest in various research and development endeavors, including medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application. This guide outlines the standardized methodologies for determining these key parameters.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₃ | - |

| Molecular Weight | 262.34 g/mol | - |

| Appearance | Solid (predicted) | - |

| CAS Number | 115199-55-8 | - |

Solubility Assessment

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. Solubility can be assessed under two main paradigms: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the moment of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous medium. It is a high-throughput method often used in early-stage discovery.[1][2][3]

This method relies on detecting the turbidity that arises from compound precipitation.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[3]

-

Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. It is a more accurate representation of a compound's intrinsic solubility.[1][2]

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

-

Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Data Presentation: Solubility

The results of the solubility studies should be recorded in a structured format.

Table 1: Kinetic Solubility of this compound

| Aqueous Medium | Temperature (°C) | Method | Kinetic Solubility (µM) |

|---|---|---|---|

| PBS (pH 7.4) | 25 | Turbidimetry | |

| Simulated Gastric Fluid | 37 | Turbidimetry |

| Simulated Intestinal Fluid | 37 | Turbidimetry | |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Method | Thermodynamic Solubility (mg/mL) |

|---|---|---|---|

| Water | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Propylene Glycol | 25 | Shake-Flask |

| PBS (pH 7.4) | 25 | Shake-Flask | |

Stability Assessment

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][7]

Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[8]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid and solution).

-

Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a substance under defined storage conditions.[4][6][9]

-

Batch Selection: Use at least three primary batches of the substance for formal stability studies.[4]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs in accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.[4]

-

-

Analytical Tests: At each time point, perform a suite of tests to assess the quality of the substance, which should include:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Data Presentation: Stability

The results from stability studies should be meticulously documented.

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | Assay of Parent (%) | Number of Degradants | Major Degradant (% Area) |

|---|---|---|---|---|

| 0.1 N HCl, 60°C | 24 h | |||

| 0.1 N NaOH, 60°C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80°C (Solid) | 48 h |

| Photolytic | ICH Q1B | | | |

Table 4: Long-Term Stability of this compound (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | |||

| 3 | |||

| 6 | |||

| 9 |

| 12 | | | |

Table 5: Accelerated Stability of this compound (40°C/75%RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | |||

| 3 |

| 6 | | | |

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Experimental Workflows for Solubility Assessment.

Caption: Experimental Workflows for Stability Assessment.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

A Technical Guide to Photoredox Catalysis in Organic Synthesis and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering mild, efficient, and environmentally responsible approaches to constructing complex molecular architectures.[1][2] By harnessing the energy of visible light, photocatalysts can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under conditions that are often compatible with sensitive functional groups.[3][4] This paradigm shift has profound implications for medicinal chemistry, enabling novel strategies for the synthesis of bioactive molecules, late-stage functionalization of complex drug candidates, and the construction of challenging carbon-carbon and carbon-heteroatom bonds.[1][5][6]

This technical guide provides an in-depth overview of photoredox catalysis, focusing on its practical applications in organic synthesis and drug discovery. It includes detailed experimental protocols for key transformations, quantitative data to illustrate reaction scope and efficiency, and visualizations of catalytic cycles and experimental workflows to facilitate understanding and implementation.

Core Principles of Photoredox Catalysis

Photoredox catalysis operates on the principle of converting light energy into chemical energy.[5] A photocatalyst (PC), typically a transition metal complex (e.g., of Ruthenium or Iridium) or an organic dye, absorbs a photon of visible light, promoting it to an electronically excited state (*PC).[2][4] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer with organic substrates.[3][4]

The catalytic cycle can proceed through two primary pathways:

-

Reductive Quenching Cycle: The excited photocatalyst (*PC) is first reduced by an electron donor, generating a reduced catalyst (PC•⁻). This potent reductant then donates an electron to a substrate (an electron acceptor) to form a radical anion, regenerating the ground-state photocatalyst.

-

Oxidative Quenching Cycle: The excited photocatalyst (*PC) is oxidized by an electron acceptor, forming an oxidized catalyst (PC•⁺). This powerful oxidant then accepts an electron from a substrate (an electron donor) to generate a radical cation, returning the photocatalyst to its ground state.[4]

These SET events generate radical ions from otherwise stable organic molecules, unlocking unique reaction pathways that are often inaccessible through traditional thermal methods.[1]

Application in Medicinal Chemistry: Metallaphotoredox Decarboxylative Cross-Coupling

A transformative application of photoredox catalysis in medicinal chemistry is its merger with transition metal catalysis, a strategy known as metallaphotoredox catalysis.[7][8] This dual catalytic approach has been particularly impactful for the formation of C(sp³)–C(sp²) bonds, which are ubiquitous in pharmaceutical agents.

One of the most powerful examples is the decarboxylative cross-coupling of aliphatic carboxylic acids with aryl halides.[4] Carboxylic acids are abundant, inexpensive, and stable feedstocks, making them ideal starting materials.[9][10] This method provides a direct route to alkylated arenes and heteroarenes, which are crucial motifs in many drug molecules.

The reaction below, developed by the laboratories of Doyle and MacMillan, showcases the coupling of a readily available amino acid derivative with an aryl bromide.[4]

Key Experiment: Decarboxylative C(sp³)–C(sp²) Coupling

This protocol details the synthesis of a protected γ-aminobutyric acid (GABA) derivative coupled to a bromobenzonitrile scaffold, a common structure in medicinal chemistry.

Experimental Protocol:

-

Reaction Setup: To an 8 mL vial equipped with a magnetic stir bar is added NiCl₂·glyme (1.1 mg, 0.005 mmol, 0.05 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (1.3 mg, 0.005 mmol, 0.05 equiv), Ir(ppy)₂(dtbbpy)PF₆ (4.6 mg, 0.005 mmol, 0.05 equiv), Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv), and the N-Boc-γ-aminobutyric acid (30.5 mg, 0.15 mmol, 1.5 equiv).

-

Reagent Addition: The vial is sealed with a cap containing a PTFE septum. 4-Bromobenzonitrile (18.2 mg, 0.1 mmol, 1.0 equiv) is added, followed by anhydrous dimethylformamide (DMF, 1.0 mL).

-

Degassing: The reaction mixture is sparged with argon for 15 minutes.

-

Initiation and Incubation: The vial is placed approximately 5 cm from a 26 W fluorescent lamp and stirred at room temperature.

-